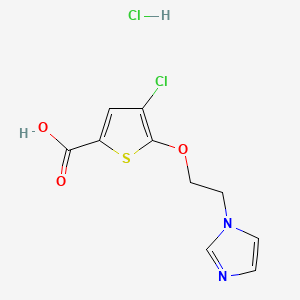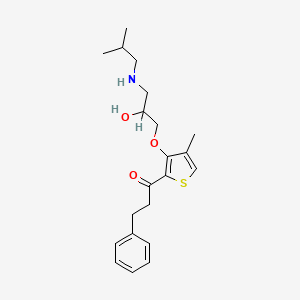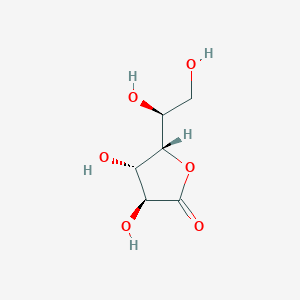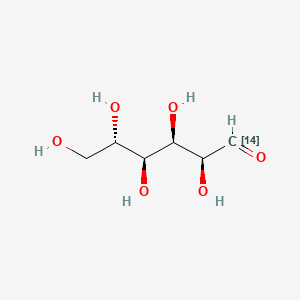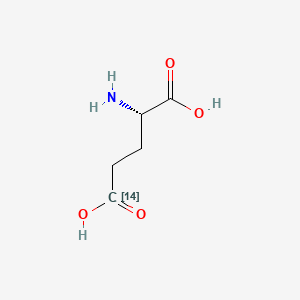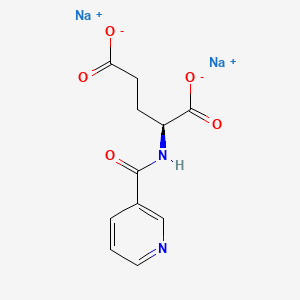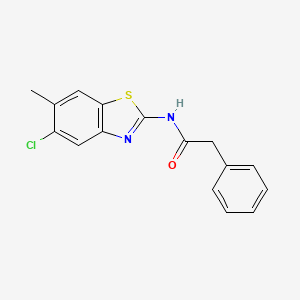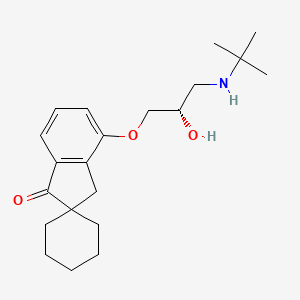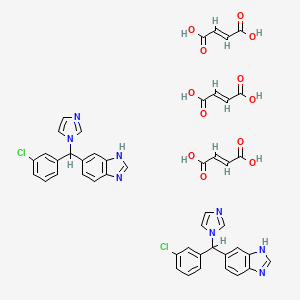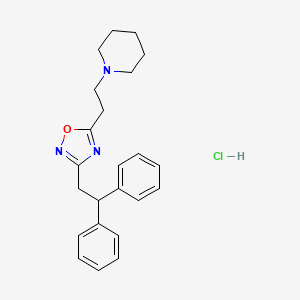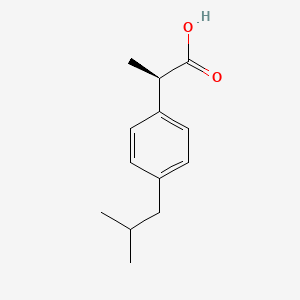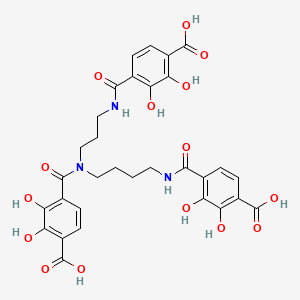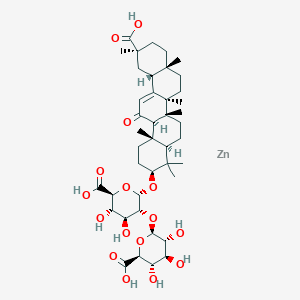
Licorice acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Licorice acid, derived from the root of the Glycyrrhiza plant, is a well-known traditional medicine and flavoring agent. The name “licorice” comes from the Greek word “glykyrrhiza,” meaning “sweet root.” It has been used for centuries in various cultures for its medicinal properties and sweet flavor. The primary active compound in licorice is glycyrrhizin, which is responsible for its characteristic sweetness and therapeutic effects .
准备方法
Synthetic Routes and Reaction Conditions
Licorice acid is primarily obtained from the roots of Glycyrrhiza glabra, Glycyrrhiza uralensis, and other species. The roots are harvested, dried, and then processed to extract the active compounds. The extraction process typically involves boiling the roots to release the glycyrrhizin and other bioactive compounds .
Industrial Production Methods
In industrial settings, licorice extraction involves several steps:
Harvesting and Drying: The roots are harvested and dried to reduce moisture content.
Extraction: The dried roots are boiled in water to extract the glycyrrhizin and other compounds.
Filtration and Concentration: The extract is filtered to remove solid residues and then concentrated to increase the potency of the active compounds.
Purification: The concentrated extract is further purified using techniques such as chromatography to isolate specific compounds.
化学反应分析
Licorice acid undergoes various chemical reactions, including:
Oxidation
Glycyrrhizin, the primary compound in licorice, can undergo oxidation reactions. These reactions typically involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation of glycyrrhizin can lead to the formation of glycyrrhetinic acid, which has distinct pharmacological properties .
Reduction
Reduction reactions of licorice compounds are less common but can occur under specific conditions. For example, the reduction of glycyrrhizin can yield glycyrrhetinic acid, which is used in various medicinal applications .
Substitution
Substitution reactions involving licorice compounds often occur in the presence of specific reagents. For instance, glycyrrhizin can undergo acetylation or methylation to form derivatives with altered biological activities .
科学研究应用
Licorice acid has a wide range of scientific research applications:
Chemistry
In chemistry, licorice is studied for its unique chemical properties and potential as a natural sweetener. Researchers investigate the synthesis and modification of glycyrrhizin and its derivatives to develop new compounds with enhanced properties .
Biology
In biology, licorice is used to study its effects on various biological systems. It has been shown to possess anti-inflammatory, antiviral, and antimicrobial properties. Researchers explore its potential in treating infections, inflammation, and other biological conditions .
Medicine
This compound is extensively studied in medicine for its therapeutic effects. It is used in traditional medicine to treat conditions such as sore throat, cough, and gastrointestinal disorders. Modern research focuses on its potential in treating cancer, liver diseases, and other medical conditions .
Industry
In the food industry, licorice is used as a flavoring agent in candies, beverages, and other products. Its sweet flavor and potential health benefits make it a popular ingredient in various food products .
作用机制
The mechanism of action of licorice involves several molecular targets and pathways:
Anti-inflammatory Effects: Glycyrrhizin inhibits the activity of enzymes involved in inflammation, such as cyclooxygenase and lipoxygenase.
Antiviral Effects: Glycyrrhizin interferes with the replication of viruses by inhibiting viral enzymes and enhancing the immune response.
Anticancer Effects: Licorice acid compounds induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth by modulating various signaling pathways.
相似化合物的比较
Licorice acid shares similarities with other natural compounds but also has unique properties:
Glycyrrhetinic Acid: A derivative of glycyrrhizin, glycyrrhetinic acid has similar anti-inflammatory and antiviral properties but is more potent in certain applications.
This compound stands out due to its high glycyrrhizin content and the wide range of biological activities it exhibits. Its unique combination of compounds makes it a valuable resource for various scientific and industrial applications.
属性
CAS 编号 |
85441-51-6 |
|---|---|
分子式 |
C84H118O32Zn3 |
分子量 |
888.3 g/mol |
IUPAC 名称 |
(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid;zinc |
InChI |
InChI=1S/C42H62O16.Zn/c1-37(2)21-8-11-42(7)31(20(43)16-18-19-17-39(4,36(53)54)13-12-38(19,3)14-15-41(18,42)6)40(21,5)10-9-22(37)55-35-30(26(47)25(46)29(57-35)33(51)52)58-34-27(48)23(44)24(45)28(56-34)32(49)50;/h16,19,21-31,34-35,44-48H,8-15,17H2,1-7H3,(H,49,50)(H,51,52)(H,53,54);/t19-,21-,22-,23-,24-,25-,26-,27+,28-,29-,30+,31+,34-,35-,38+,39-,40-,41+,42+;/m0./s1 |
InChI 键 |
IZFUXMOFYBEHPA-XUBIVLSJSA-H |
SMILES |
CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)O)C)C)C)C.[Zn] |
手性 SMILES |
C[C@]12CC[C@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O)C)(C)C(=O)O.[Zn] |
规范 SMILES |
CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)O)C)C)C)C.[Zn] |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Licorice acid; Licorice acid zinc; |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


